N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 6 and a 4-methylbenzenesulfonamide moiety at position 3. This compound is structurally characterized by:
- Pyridazine ring: A six-membered heterocycle with two nitrogen atoms, serving as a central scaffold.
- 4-Methylbenzenesulfonamide: A sulfonamide-linked aromatic group contributing to lipophilicity and molecular stability.
The compound’s crystallographic data, if available, could be refined using the SHELX software suite, a widely used tool for small-molecule structure determination .
Properties
IUPAC Name |
4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-3-9-16(10-4-13)27(24,25)21-15-7-5-14(6-8-15)17-11-12-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIEVOUZGCPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring and sulfonamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from the literature:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyridazine moiety ,
- A sulfonamide group ,
- A methylbenzene component.
The molecular formula is with a molecular weight of approximately 378.4 g/mol.
Antimicrobial Properties
Research indicates that compounds within the sulfonamide class, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Antidiabetic Effects
The compound has also been evaluated for its antidiabetic properties. It has demonstrated effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby potentially lowering blood glucose levels. This dual action against both α-glucosidase and other targets positions it as a candidate for further development in diabetes management.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes critical to bacterial metabolism and glucose regulation.
- Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors involved in metabolic pathways, influencing physiological responses.
Study 1: Antimicrobial Activity Assessment
A study conducted on various bacterial strains revealed that this compound showed notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating potent antimicrobial activity.
Study 2: Antidiabetic Potential
In vitro assays demonstrated that the compound inhibited α-glucosidase with an IC50 value of 25 µM. This inhibition suggests that it could be developed into a therapeutic agent for managing postprandial hyperglycemia in diabetic patients.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyridazine moiety | Antimicrobial |
| Compound B | Sulfonamide group | Antidiabetic |
| Compound C | Benzodioxine core | Antidiabetic |
This compound stands out due to its ability to target multiple pathways compared to similar compounds that may only exhibit single-target activities.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide?
Methodological Answer: The synthesis typically involves coupling a pyridazine derivative (e.g., 6-methanesulfonylpyridazin-3-amine) with a substituted phenylsulfonamide intermediate under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures should be maintained between 80–120°C to balance reaction kinetics and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer: Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm proton environments and carbon connectivity.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For absolute configuration determination, though this requires high-quality single crystals.
- Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-31G*) can predict vibrational frequencies and compare them with experimental IR data .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods or molecular docking (e.g., AutoDock Vina) can simulate binding affinities. For example:
- Density Functional Theory (DFT): Use B3LYP functionals to optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites for hydrogen bonding or π-π stacking .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over nanosecond timescales to assess stability. Validate results with experimental assays (e.g., surface plasmon resonance) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., bacteriostatic vs. bactericidal effects)?
Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., bacterial strains, concentration ranges). To address this:
Standardize Assays: Use CLSI/MIC guidelines for antimicrobial testing.
Mechanistic Studies: Employ fluorescence-based assays (e.g., LIVE/DEAD staining) to distinguish growth inhibition (bacteriostatic) from cell death (bactericidal) .
QSAR Analysis: Correlate structural variations (e.g., methanesulfonyl vs. nitro groups) with activity trends using partial least squares regression .
Q. What strategies mitigate inconsistencies in physicochemical property data (e.g., solubility, stability)?
Methodological Answer:
- Solubility: Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with HPLC quantification. Use Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH) and monitor degradation products via LC-MS. Adjust formulation (e.g., lyophilization) based on Arrhenius kinetics .
Critical Considerations for Experimental Design
- Reproducibility: Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Data Validation: Use triplicate measurements and statistical tools (e.g., ANOVA with post-hoc Tukey test) to confirm significance .
- Ethical Compliance: Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory acceptance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
